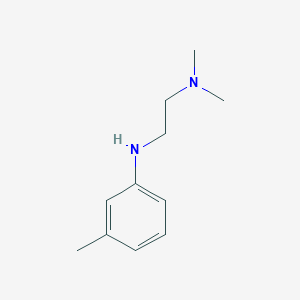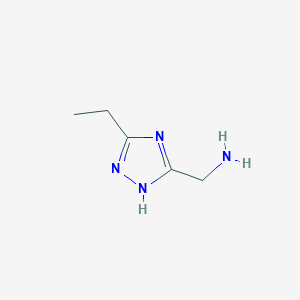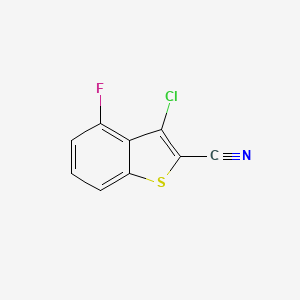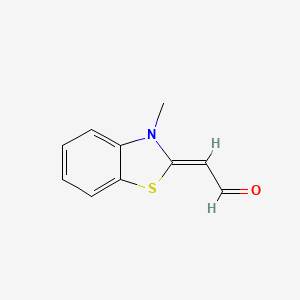
N,N-Dimethyl-N'-m-tolyl-ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-m-tolyl-ethane-1,2-diamine: is an organic compound with the molecular formula C16H20N2. It is a derivative of ethane-1,2-diamine where the nitrogen atoms are substituted with methyl and m-tolyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-Dimethyl-N’-m-tolyl-ethane-1,2-diamine typically begins with ethane-1,2-diamine.
Methylation: The nitrogen atoms are methylated using methyl iodide or dimethyl sulfate under basic conditions.
Tolyl Substitution: The m-tolyl group is introduced through a nucleophilic substitution reaction using m-tolyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is often carried out in batch reactors where the reagents are added sequentially, and the reaction conditions are carefully controlled to optimize yield and purity.
Continuous Process: For large-scale production, continuous flow reactors may be used to maintain a steady-state reaction environment, improving efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Dimethyl-N’-m-tolyl-ethane-1,2-diamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or m-tolyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products:
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Corresponding amines or reduced forms.
Substitution Products: Compounds with new substituents replacing the original methyl or m-tolyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand Formation: N,N-Dimethyl-N’-m-tolyl-ethane-1,2-diamine acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins.
Dye Manufacturing: It is also employed in the synthesis of dyes and pigments.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Binding: N,N-Dimethyl-N’-m-tolyl-ethane-1,2-diamine binds to specific enzyme active sites, inhibiting their activity and affecting metabolic pathways.
Receptor Interaction: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-1,2-ethanediamine: Similar in structure but lacks the m-tolyl group, making it less bulky and potentially less selective in its interactions.
N,N-Diethylethane-1,2-diamine: Contains ethyl groups instead of methyl and m-tolyl groups, leading to different steric and electronic properties.
N,N,N’,N’-Tetramethylethylenediamine: Features four methyl groups, providing different coordination chemistry and reactivity.
Uniqueness:
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-10-5-4-6-11(9-10)12-7-8-13(2)3/h4-6,9,12H,7-8H2,1-3H3 |
InChI-Schlüssel |
UBOPQEUFWPCPRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)

![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)

![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)



![3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12121105.png)
